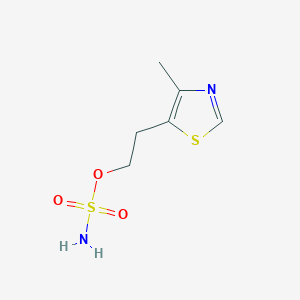
2-(4-methyl-1,3-thiazol-5-yl)ethyl sulfamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methyl-1,3-thiazol-5-yl)ethyl sulfamate is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-1,3-thiazol-5-yl)ethyl sulfamate can be achieved through several methods. One common approach involves the transesterification of the corresponding butyl esters. This process typically requires the use of a catalyst and specific reaction conditions to ensure the desired product is obtained . Another method involves the reaction of 2-methylthio-4-methyl-5-(2-hydroxyethyl)thiazole with sulfamic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions
2-(4-methyl-1,3-thiazol-5-yl)ethyl sulfamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonates or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different thiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while substitution reactions can produce a range of thiazole derivatives with different functional groups .
科学研究应用
2-(4-methyl-1,3-thiazol-5-yl)ethyl sulfamate has several scientific research applications:
Medicine: Research has explored its potential as a therapeutic agent due to its biological activity, including its role in inhibiting certain enzymes and pathways[][9].
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-methyl-1,3-thiazol-5-yl)ethyl sulfamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates: These compounds share a similar thiazole ring structure and have been studied for their antimicrobial activity.
2,4-disubstituted thiazoles: These derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.
Uniqueness
2-(4-methyl-1,3-thiazol-5-yl)ethyl sulfamate is unique due to its specific sulfamate group, which imparts distinct chemical and biological properties. This makes it particularly valuable in certain applications where other thiazole derivatives may not be as effective .
属性
分子式 |
C6H10N2O3S2 |
|---|---|
分子量 |
222.3 g/mol |
IUPAC 名称 |
2-(4-methyl-1,3-thiazol-5-yl)ethyl sulfamate |
InChI |
InChI=1S/C6H10N2O3S2/c1-5-6(12-4-8-5)2-3-11-13(7,9)10/h4H,2-3H2,1H3,(H2,7,9,10) |
InChI 键 |
AAFCYXXTPPQDIE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=N1)CCOS(=O)(=O)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

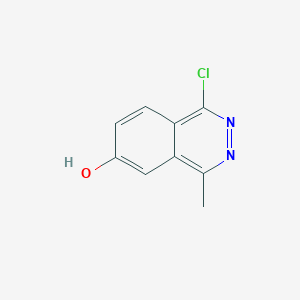

![7-Chloro-5-nitro-benzo[b]thiophene](/img/structure/B8302190.png)
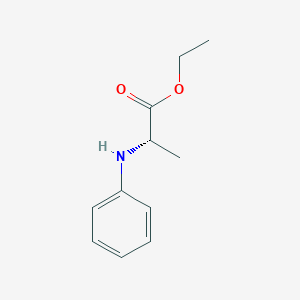
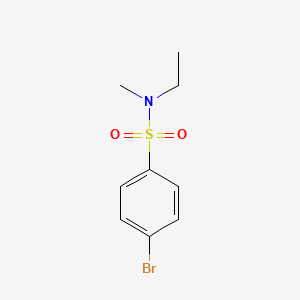
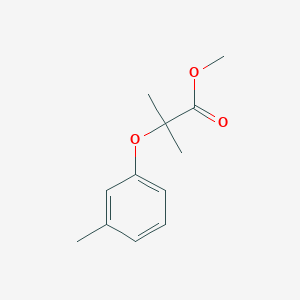
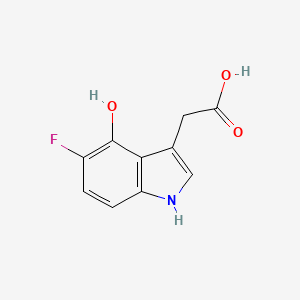
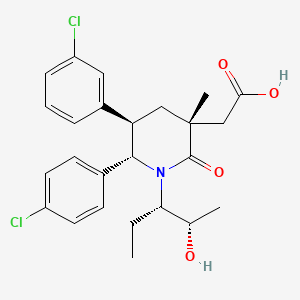
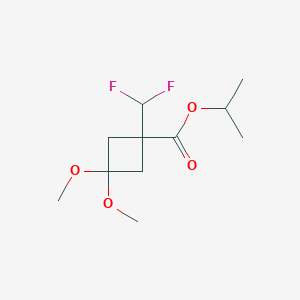
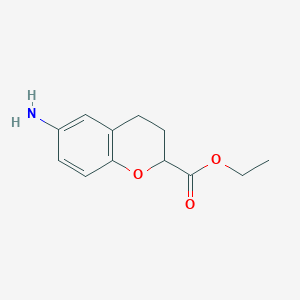
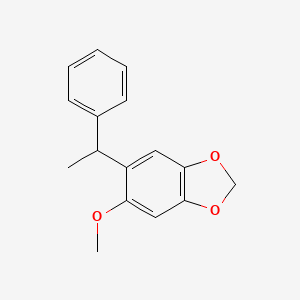
![N-[4-(1,1-dimethylethyl)phenyl]-4-morpholinepropanamide](/img/structure/B8302282.png)
![Ethyl 4-[(1-{[(1,1-dimethylethyl)oxy]carbonyl}-4-piperidinyl)amino]-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8302291.png)

